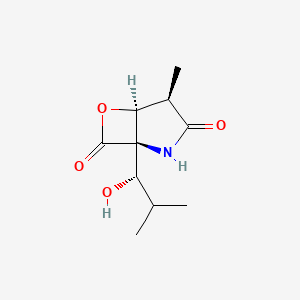

Clasto-Lactacystin β-Lacton

Übersicht

Beschreibung

Omuralid ist ein sekundärer Metabolit, der aus der mikrobiellen Fermentation von Streptomyces lactacystinaeus gewonnen wird. Es ist ein potenter und selektiver Inhibitor des 20S-Proteasoms, eines großen Proteinkomplexes, der für den Abbau unnötiger oder beschädigter Proteine in Zellen verantwortlich ist. Omuralid ist ein Transformationsprodukt von Lactacystin, das selbst nicht gegen Proteasomen aktiv ist, sich aber unter physiologischen Bedingungen in Omuralid umwandelt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Omuralid umfasst mehrere wichtige Schritte, darunter die Ugi-Vierkomponenten-Kondensationsreaktion zur Herstellung von hochfunktionalisierten Pyroglutaminsäurederivaten . Die stereoselektive Alkylierung von substituierten Prolinestern ist ein weiterer kritischer Schritt bei der Synthese von Omuralid und seinen Analoga . Die Totalsynthese von Omuralid wurde durch verschiedene Methoden erreicht, darunter die asymmetrische Ketenen-[2+2]-Cycloaddition .

Industrielle Produktionsmethoden

Die industrielle Produktion von Omuralid erfolgt typischerweise durch mikrobielle Fermentation gefolgt von einer chemischen Transformation. Der Fermentationsprozess verwendet Streptomyces lactacystinaeus, um Lactacystin zu produzieren, das dann durch chemische Reaktionen unter kontrollierten Bedingungen in Omuralid umgewandelt wird .

Wissenschaftliche Forschungsanwendungen

Omuralid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung der Proteasomfunktion und -inhibition verwendet.

Biologie: Hilft beim Verständnis von Proteinabbauwegen und zellulärer Homöostase.

Industrie: In der Entwicklung von Proteasom-Inhibitoren für verschiedene Anwendungen verwendet.

Wirkmechanismus

Omuralid entfaltet seine Wirkung, indem es die aktiven Zentren-Threoninreste des 20S-Proteasoms kovalent modifiziert. Diese Modifikation hemmt die proteolytische Aktivität des Proteasoms, verhindert den Abbau von Proteinen und führt zur Anhäufung von beschädigten oder fehlgefalteten Proteinen in der Zelle . Die Inhibition des Proteasoms kann zum Zelltod führen, was Omuralid zu einem potenziellen Therapeutikum für Krebs und andere Krankheiten macht .

Wirkmechanismus

Target of Action

Clasto-lactacystin beta-lactone primarily targets the proteasome , a high molecular weight, multicatalytic protease complex responsible for most non-lysosomal intracellular protein degradation . More specifically, it targets the proteolytic β-subunits within the 20S core of the proteasome .

Mode of Action

Clasto-lactacystin beta-lactone acts as an irreversible inhibitor of the 20S proteasome . It undergoes conversion to clasto-lactacystin dihydroxyacid in the presence of cellular nucleophiles . This metabolite then inhibits the proteasomal activity by specifically targeting the proteolytic β-subunits within the 20S core of the proteasome .

Biochemical Pathways

The inhibition of the proteasome by clasto-lactacystin beta-lactone affects the ubiquitin-proteasome pathway , which is responsible for the degradation of most proteins in the cell . This pathway involves the tagging of proteins for degradation with ubiquitin, followed by their recognition, unfolding, and degradation by the proteasome .

Result of Action

The inhibition of the proteasome by clasto-lactacystin beta-lactone leads to the accumulation of polyubiquitin-tagged proteins . This can result in the withdrawal of the cell from the cell cycle, followed by the induction of apoptosis (programmed cell death) in susceptible cells

Biochemische Analyse

Biochemical Properties

Clasto-lactacystin beta-lactone plays a crucial role in biochemical reactions by targeting the 20S proteasome, a core component of the ubiquitin-proteasome pathway responsible for protein degradation. It irreversibly alkylates the N-terminal threonine of the proteasome’s beta subunit, leading to the inhibition of proteolytic activities . This interaction results in the accumulation of ubiquitinated proteins, which are typically marked for degradation . The compound’s specificity and potency make it a valuable tool for studying proteasome function and protein turnover.

Cellular Effects

Clasto-lactacystin beta-lactone exerts significant effects on various cell types and cellular processes. By inhibiting the proteasome, it disrupts protein degradation, leading to the accumulation of misfolded or damaged proteins . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, clasto-lactacystin beta-lactone has been shown to induce cell cycle arrest and apoptosis by preventing the degradation of pro-apoptotic factors . Additionally, it influences the presentation of antigens by major histocompatibility complex class I molecules, impacting immune responses .

Molecular Mechanism

The molecular mechanism of clasto-lactacystin beta-lactone involves its irreversible binding to the 20S proteasome. The compound specifically targets the N-terminal threonine of the proteasome’s beta subunit, forming a covalent bond that inhibits proteolytic activity . This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell . The resulting disruption of protein homeostasis triggers various cellular responses, including cell cycle arrest, apoptosis, and altered gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of clasto-lactacystin beta-lactone can vary over time. The compound is known to be rapidly hydrolyzed in aqueous buffers, which can affect its stability and potency . Studies have shown that clasto-lactacystin beta-lactone can inhibit proteasome activity within hours of exposure, leading to the accumulation of ubiquitinated proteins and subsequent cellular responses . Long-term exposure to the compound has been associated with sustained inhibition of proteasome activity and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of clasto-lactacystin beta-lactone in animal models are dose-dependent. At lower doses, the compound effectively inhibits proteasome activity without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and impaired cellular function . Studies have demonstrated that clasto-lactacystin beta-lactone can induce apoptosis and inhibit tumor growth in animal models of cancer, highlighting its potential therapeutic applications .

Metabolic Pathways

Clasto-lactacystin beta-lactone is involved in the ubiquitin-proteasome pathway, a critical metabolic pathway for protein degradation. The compound interacts with the 20S proteasome, inhibiting its proteolytic activity and preventing the degradation of ubiquitinated proteins . This inhibition affects metabolic flux and can lead to the accumulation of specific metabolites within the cell . The compound’s role in this pathway underscores its importance in regulating protein homeostasis and cellular function.

Transport and Distribution

Within cells, clasto-lactacystin beta-lactone is transported and distributed to various cellular compartments. The compound is cell-permeable, allowing it to enter cells and interact with the proteasome . It is believed to be distributed throughout the cytoplasm, where it exerts its inhibitory effects on the proteasome . The transport and distribution of clasto-lactacystin beta-lactone are essential for its ability to effectively inhibit proteasome activity and impact cellular processes.

Subcellular Localization

Clasto-lactacystin beta-lactone primarily localizes to the cytoplasm, where it interacts with the 20S proteasome . The compound’s cell-permeable nature allows it to access the proteasome within the cytoplasm and inhibit its activity . This subcellular localization is crucial for the compound’s ability to disrupt protein degradation and induce cellular responses. Additionally, the compound’s interaction with the proteasome may be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of omuralide involves several key steps, including the Ugi four-component condensation reaction to prepare highly functionalized pyroglutamic acid derivatives . The stereoselective alkylation of substituted proline ester is another critical step in the synthesis of omuralide and its analogs . The total synthesis of omuralide has been achieved through various methods, including asymmetric ketene [2+2]-cycloaddition .

Industrial Production Methods

Industrial production of omuralide typically involves microbial fermentation followed by chemical transformation. The fermentation process uses Streptomyces lactacystinaeus to produce lactacystin, which is then converted into omuralide through chemical reactions under controlled conditions .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Omuralid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Omuralid kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Omuralid verändern.

Substitution: Substitutionsreaktionen können verschiedene Substituenten in das Omuralidmolekül einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von Omuralid verwendet werden, sind:

Isocyanide: Werden in der Ugi-Reaktion zur Bildung von Pyroglutaminsäurederivaten verwendet.

Acylchloride: Werden bei der Synthese wichtiger Zwischenprodukte verwendet.

Chirale Bor-Reagenzien: Werden in stereoselektiven Alkylierungsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Omuralidderivate mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

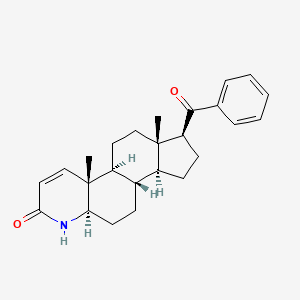

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Lactacystin: Die Vorstufe zu Omuralid, die sich unter physiologischen Bedingungen in Omuralid umwandelt.

Salinosporamid A: Ein weiterer potenter Proteasom-Inhibitor mit einem ähnlichen Wirkmechanismus.

Epoxomicin: Ein Naturstoff, der das Proteasom über einen anderen Mechanismus hemmt.

Einzigartigkeit

Omuralid ist einzigartig in seiner Fähigkeit, das 20S-Proteasom spezifisch zu hemmen, ohne andere Proteaseaktivitäten in der Zelle zu beeinträchtigen. Diese Selektivität macht es zu einem wertvollen Werkzeug zur Untersuchung der Proteasomfunktion und zu einem vielversprechenden Kandidaten für therapeutische Anwendungen .

Eigenschaften

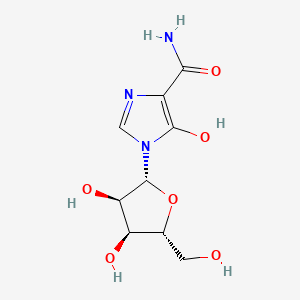

CAS-Nummer |

154226-60-5 |

|---|---|

Molekularformel |

C10H15NO4 |

Molekulargewicht |

213.23 g/mol |

IUPAC-Name |

(1S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |

InChI |

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5?,6?,7?,10-/m0/s1 |

InChI-Schlüssel |

FWPWHHUJACGNMZ-BSZUBZAZSA-N |

SMILES |

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |

Isomerische SMILES |

CC1C2[C@@](C(=O)O2)(NC1=O)C(C(C)C)O |

Kanonische SMILES |

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |

Aussehen |

Solid powder |

Piktogramme |

Acute Toxic; Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

c-lact compound clasto-lactacystin beta-lactone clasto-lactacystin beta-lactone, (1R-(1alpha(S*),4beta,5alpha))-isome |

Herkunft des Produkts |

United States |

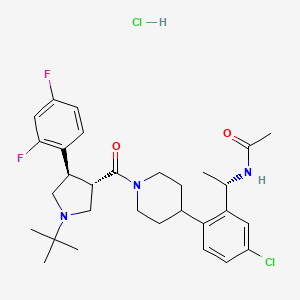

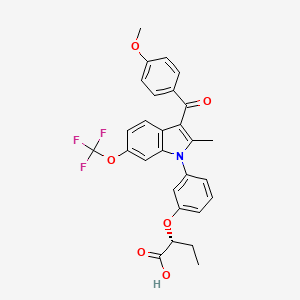

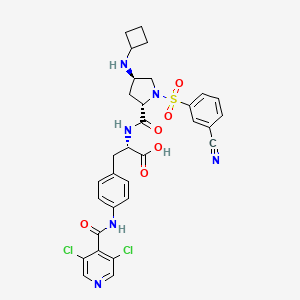

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.